molecular formula C17H24BNO3 B15131781 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide

Cat. No.: B15131781
M. Wt: 301.2 g/mol
InChI Key: XIUWIRMXSMWSMR-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H24BNO3

Molecular Weight

301.2 g/mol

IUPAC Name

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enamide

InChI

InChI=1S/C17H24BNO3/c1-12(2)11-15(20)19-14-9-7-13(8-10-14)18-21-16(3,4)17(5,6)22-18/h7-11H,1-6H3,(H,19,20)

InChI Key

XIUWIRMXSMWSMR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C=C(C)C

Origin of Product

United States

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